molecular formula C22H16N2O7 B13140922 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- CAS No. 82457-17-8

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-

Cat. No.: B13140922
CAS No.: 82457-17-8
M. Wt: 420.4 g/mol
InChI Key: CFPXMCKUVHXIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracenedione core structure, which is substituted with various functional groups, including hydroxyl, amino, and nitro groups. It is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- typically involves multiple steps, starting from anthracene. The process includes nitration, hydroxylation, and amination reactions. The nitration of anthracene is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The hydroxylation step involves the introduction of hydroxyl groups, which can be achieved using reagents like hydrogen peroxide in the presence of a catalyst. The final step, amination, involves the reaction of the intermediate compound with an appropriate amine, such as 2-hydroxyethylamine, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, aminoanthraquinones, and nitroanthraquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the textile industry as a dye and in the production of pigments for paints and coatings.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which can cause oxidative damage to cellular structures. The molecular targets include DNA, enzymes involved in DNA replication, and cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dihydroxy-4,5-dinitroanthraquinone
  • 1-Amino-4,5-dihydroxy-9,10-anthracenedione
  • 9,10-Anthracenedione, 1-hydroxy-4-(((4-(methylsulfonyl)oxy)phenyl)amino)-

Uniqueness

Compared to similar compounds, 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-, commonly known as Disperse Blue 77, is an anthraquinone derivative with notable biological activities. This compound is primarily used as a dye in textiles but has also attracted attention for its potential therapeutic applications due to its complex chemical structure and biological properties.

  • Chemical Formula : C22H16N2O7
  • Molecular Weight : 420.378 g/mol
  • CAS Number : 115341-07-6
  • LogP : 4.24

These properties indicate a relatively lipophilic compound, which can influence its bioavailability and interaction with biological systems.

Biological Activity Overview

The biological activity of Disperse Blue 77 has been assessed through various studies focusing on its pharmacological properties, including antibacterial, anticancer, and ecological toxicity profiles.

Antibacterial Activity

Research has shown that anthraquinones exhibit significant antibacterial properties. In particular, studies have demonstrated that derivatives of anthraquinones can inhibit the growth of various bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) for anthraquinone derivatives against Staphylococcus aureus and Bacillus species were reported as low as 0.05 g/mL to 0.125 g/mL .
  • The compound's structure plays a crucial role in its antibacterial efficacy, with specific substituents enhancing its activity.

Anticancer Potential

The anticancer properties of anthraquinone derivatives have been widely studied. Various mechanisms have been proposed:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms.
  • Modulation of signaling pathways related to cancer cell survival .

A study highlighted the potential of anthraquinone derivatives as effective agents against different cancer types, suggesting that modifications to the anthraquinone core could enhance their therapeutic effectiveness .

Ecotoxicity and Environmental Impact

Disperse Blue 77 has been classified as persistent and bioaccumulative in aquatic environments. Its toxicity to non-human organisms raises concerns regarding its environmental impact:

  • The substance has been found to be toxic to aquatic life, necessitating careful management in industrial applications .
  • Screening assessments conducted under the Canadian Environmental Protection Act indicated that the compound poses risks to ecosystems due to its long-lasting presence in the environment and potential for bioaccumulation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of anthraquinones extracted from Cassia seeds. The results indicated significant inhibition against common spoilage bacteria, reinforcing the potential application of these compounds in food preservation .
  • Anticancer Activity : A review of patents from 2005 to 2014 highlighted various anthraquinone derivatives with promising anticancer activities. These compounds were linked to enhanced efficacy when combined with other pharmacophores, suggesting a multifaceted approach to drug design .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC against Staphylococcus aureus: 0.05 g/mL
AnticancerInduces apoptosis in cancer cells
EcotoxicityToxic to aquatic organisms

Properties

CAS No.

82457-17-8

Molecular Formula

C22H16N2O7

Molecular Weight

420.4 g/mol

IUPAC Name

1,8-dihydroxy-4-[2-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2

InChI Key

CFPXMCKUVHXIKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.